4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide

Description

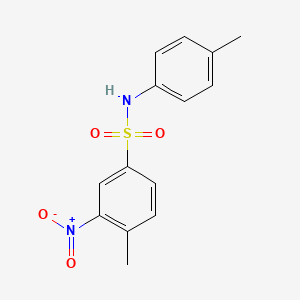

4-Methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a nitro group at the 3-position, a methyl group at the 4-position on the benzene ring, and a 4-methylphenyl substituent on the sulfonamide nitrogen.

Properties

IUPAC Name |

4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-10-3-6-12(7-4-10)15-21(19,20)13-8-5-11(2)14(9-13)16(17)18/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNQCUBQGHMFCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide typically involves the nitration of 4-methyl-N-(4-methylphenyl)benzenesulfonamide. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature regulation to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

Oxidation: Formation of 4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonic acid.

Reduction: Formation of 4-methyl-N-(4-methylphenyl)-3-aminobenzenesulfonamide.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in the synthesis of other complex organic molecules. Its nitro group makes it a versatile intermediate in various organic reactions.

Biology: In biological research, 4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide is used as a probe to study enzyme activities and protein interactions. Its ability to bind to specific proteins makes it a valuable tool in biochemical assays.

Medicine: . Its structural similarity to certain bioactive molecules allows it to be used as a lead compound in drug discovery.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo reduction to form a reactive intermediate, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and analogs:

Key Observations:

- Nitro vs. In contrast, amino-substituted analogs (e.g., ) may exhibit improved solubility and serve as intermediates for further functionalization .

- Aromatic Substituents: The 4-methylphenyl group in the target compound enhances lipophilicity compared to hydroxylated analogs (), which prioritize hydrogen-bonding interactions .

- Heterocyclic Modifications: The isoxazole-containing derivative () demonstrates how heterocycles can expand biological activity (e.g., antimicrobial effects) .

Biological Activity

4-Methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H12N2O4S

- CAS Number : 295361-07-8

The structure features a sulfonamide group, which is known for its role in various biological activities, particularly in antimicrobial properties.

Antimicrobial Properties

Sulfonamides are widely recognized for their antibacterial effects. The compound this compound has shown promising results against various bacterial strains:

- Mechanism of Action : Sulfonamides inhibit the bacterial enzyme dihydropteroate synthase, crucial for folate synthesis. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.

- Case Studies :

Anti-inflammatory Effects

Research indicates that sulfonamide derivatives can also possess anti-inflammatory properties:

- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses.

- Findings : In vitro studies showed reduced levels of TNF-alpha and IL-6 in macrophage cultures treated with the compound .

Synthesis

The synthesis of this compound typically involves the following steps:

- Nitration : The starting material, 4-methyl-N-(4-methylphenyl)benzenesulfonamide, undergoes nitration using a mixture of nitric and sulfuric acids to introduce the nitro group at the meta position.

- Purification : The crude product is purified through recrystallization techniques.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is closely related to their structural features. Variations in substituents on the aromatic rings can significantly influence their potency:

| Compound | MIC against E. coli | MIC against S. aureus |

|---|---|---|

| This compound | 32 µg/mL | 16 µg/mL |

| N-(4-Methylphenyl)-2-nitrobenzenesulfonamide | 64 µg/mL | 32 µg/mL |

This table illustrates that modifications in the sulfonamide structure can enhance or reduce antibacterial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.